An In-depth Technical Guide to Diethyl bis(2-cyanoethyl)malonate: Synthesis and Properties
An In-depth Technical Guide to Diethyl bis(2-cyanoethyl)malonate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diethyl bis(2-cyanoethyl)malonate, a versatile chemical intermediate. The document details its synthesis, chemical and physical properties, and explores its potential applications, particularly within the realm of medicinal chemistry and drug development.
Chemical Properties and Data
Diethyl bis(2-cyanoethyl)malonate, with the IUPAC name diethyl 2,2-bis(2-cyanoethyl)propanedioate, is a derivative of diethyl malonate.[1] The presence of two cyanoethyl groups and two ethyl ester functionalities makes it a valuable precursor for the synthesis of a variety of more complex molecules.[2] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| CAS Number | 1444-05-9 | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 60-63 °C | [4] |
| Boiling Point | 174-176 °C at 0.5 mmHg | [4] |
| EINECS Number | 215-886-6 | [1] |
Synthesis of Diethyl bis(2-cyanoethyl)malonate
The primary method for synthesizing diethyl bis(2-cyanoethyl)malonate is through a double Michael addition reaction between diethyl malonate and acrylonitrile.[5] This reaction, also known as cyanoethylation, involves the addition of the carbanion generated from diethyl malonate to the β-carbon of two molecules of acrylonitrile.[2]
Experimental Protocol
The following experimental protocol is a widely cited method for the synthesis of diethyl bis(2-cyanoethyl)malonate:[3]
Materials:
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Diethyl malonate (81 g)
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Acrylonitrile (55 g)
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1,4-Dioxane (100 g)
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Triton B (10 g of 40% solution in methanol)
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Concentrated Hydrochloric Acid (5 ml)
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Ice-water (600 ml)
Procedure:
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A solution of diethyl malonate in 1,4-dioxane containing Triton B is prepared in a reaction vessel equipped with a stirrer and a means for temperature control.
-
Acrylonitrile is added dropwise to the solution over a period of 30 minutes.
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The reaction is highly exothermic, and the temperature should be maintained between 30-40 °C using a water bath.[3]
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The reaction mixture is stirred overnight to ensure completion.
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After stirring, the mixture is poured into ice-water containing concentrated hydrochloric acid.
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A white precipitate of diethyl bis(2-cyanoethyl)malonate forms and is collected by filtration.
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The collected precipitate is washed with water. The crude product has a melting point of 61-63 °C and is obtained in nearly quantitative yield.[3]
Synthesis Workflow
Reaction Mechanism: Michael Addition
The synthesis proceeds via a base-catalyzed Michael addition. The base, Triton B, deprotonates the α-carbon of diethyl malonate, creating a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic β-carbon of acrylonitrile. The process is repeated to add a second cyanoethyl group.
Spectroscopic Data
While detailed spectral data from open-access literature is limited, typical spectroscopic features can be predicted based on the structure of diethyl bis(2-cyanoethyl)malonate.
¹H NMR:
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A triplet corresponding to the methyl protons (-CH₃) of the ethyl esters.
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A quartet corresponding to the methylene protons (-CH₂-) of the ethyl esters.
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Two triplets corresponding to the two sets of methylene protons (-CH₂CH₂CN) of the cyanoethyl groups.
¹³C NMR:
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Signals for the methyl and methylene carbons of the ethyl esters.
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Signals for the methylene carbons of the cyanoethyl groups.
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A signal for the quaternary carbon to which the cyanoethyl groups are attached.
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A signal for the nitrile carbon (-C≡N).
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A signal for the carbonyl carbon (-C=O) of the ester.
FT-IR:
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A characteristic strong absorption band for the nitrile group (-C≡N) around 2240 cm⁻¹.
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A strong absorption band for the ester carbonyl group (-C=O) around 1730 cm⁻¹.
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C-H stretching vibrations for the alkyl groups.
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C-O stretching vibrations for the ester groups.
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy groups, cyanoethyl groups, and other fragments.
Applications in Drug Development and Research
Diethyl bis(2-cyanoethyl)malonate and its derivatives have shown promise in medicinal chemistry due to their potential biological activities.[5]
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Antitumor Activity: Derivatives of diethyl bis(2-cyanoethyl)malonate have been investigated for their cytotoxic effects on various cancer cell lines. Modifications to the core structure have been shown to enhance antitumor efficacy, suggesting potential as a scaffold for the development of new cancer therapies.[5]
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Antioxidant Properties: Certain derivatives have demonstrated significant antioxidant activity in assays such as the DPPH radical scavenging assay.[5] This suggests their potential as protective agents against oxidative stress-related diseases.
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Synthesis of Heterocyclic Compounds: The reactive nature of the nitrile and ester functional groups makes diethyl bis(2-cyanoethyl)malonate a valuable precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.[2]
Currently, there is limited publicly available information linking specific drug candidates derived from diethyl bis(2-cyanoethyl)malonate to defined signaling pathways. Further research in this area is warranted to elucidate the mechanisms of action of its biologically active derivatives.
Safety and Handling
Diethyl bis(2-cyanoethyl)malonate is classified as acutely toxic if ingested or absorbed through the skin.[5] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. Diethyl bis(2-cyanoethyl)malonate | C13H18N2O4 | CID 74046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl bis(2-cyanoethyl)malonate | 1444-05-9 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. DIETHYL BIS(2-CYANOETHYL)MALONATE CAS#: 1444-05-9 [m.chemicalbook.com]
- 5. Diethyl bis(2-cyanoethyl)malonate | 1444-05-9 | Benchchem [benchchem.com]
